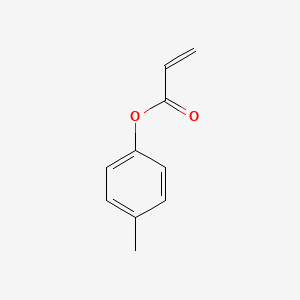
4-Methylphenyl prop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methylphenyl prop-2-enoate, also known as p-tolyl acrylate, is an organic compound with the molecular formula C10H10O2. It is an ester derived from 4-methylphenol (p-cresol) and acrylic acid. This compound is known for its applications in the production of polymers and as an intermediate in organic synthesis .
準備方法
Synthetic Routes and Reaction Conditions
4-Methylphenyl prop-2-enoate can be synthesized through the esterification of 4-methylphenol with acrylic acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions include heating the mixture to a temperature of around 60-80°C and maintaining it for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound involves a continuous process where 4-methylphenol and acrylic acid are fed into a reactor along with a catalyst. The reaction mixture is then heated and stirred to promote esterification. The product is subsequently purified through distillation to remove any unreacted starting materials and by-products .
化学反応の分析
Types of Reactions
4-Methylphenyl prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as nitric acid for nitration and halogens (chlorine, bromine) for halogenation.
Major Products Formed
Oxidation: 4-Methylbenzoic acid.
Reduction: 4-Methylphenylpropan-2-ol.
Substitution: 4-Nitro-4-methylphenyl prop-2-enoate, 4-Halo-4-methylphenyl prop-2-enoate.
科学的研究の応用
4-Methylphenyl prop-2-enoate has several applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers with specific properties.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form biocompatible polymers.
Medicine: Explored for its role in the development of new pharmaceutical compounds.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its polymerizable nature.
作用機序
The mechanism of action of 4-Methylphenyl prop-2-enoate primarily involves its ability to undergo polymerization. The compound can form long polymer chains through free radical polymerization, where the double bond in the prop-2-enoate group reacts with other monomers to form a polymer network. This property is exploited in various industrial applications to create materials with desired mechanical and chemical properties .
類似化合物との比較
Similar Compounds
Methyl 3-(4-methoxyphenyl)prop-2-enoate: Similar in structure but contains a methoxy group instead of a methyl group.
Ethyl 2-cyano-3-(4-methoxyphenyl)prop-2-enoate: Contains a cyano group and is used in different applications.
4-Methylphenyl acetate: Similar ester but with an acetate group instead of a prop-2-enoate group.
Uniqueness
4-Methylphenyl prop-2-enoate is unique due to its specific ester group, which allows it to undergo polymerization reactions effectively. This makes it particularly valuable in the production of polymers and copolymers with tailored properties for various industrial applications .
特性
CAS番号 |
2374-55-2 |
|---|---|
分子式 |
C10H10O2 |
分子量 |
162.18 g/mol |
IUPAC名 |
(4-methylphenyl) prop-2-enoate |
InChI |
InChI=1S/C10H10O2/c1-3-10(11)12-9-6-4-8(2)5-7-9/h3-7H,1H2,2H3 |
InChIキー |
OJNXPAPLAAGFBJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)OC(=O)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


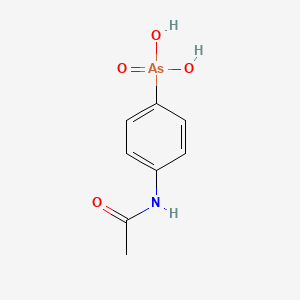
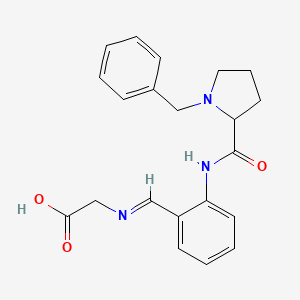
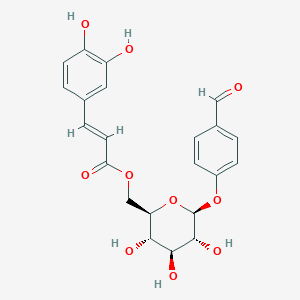
![(2R,3R,4R,5R)-2-((Benzoyloxy)methyl)-5-(4'-chloro-5,5'-diiodo-7H-[4,7'-bipyrrolo[2,3-d]pyrimidin]-7-yl)tetrahydrofuran-3,4-diyl dibenzoate](/img/structure/B14753784.png)
![Bicyclo[16.4.0]docosa-1,3,5,7,9,11,13,15,17,19,21-undecaene](/img/structure/B14753787.png)
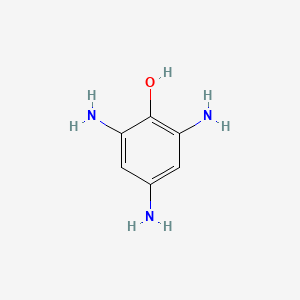
![2-amino-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-prop-2-ynylpurin-8-one](/img/structure/B14753793.png)
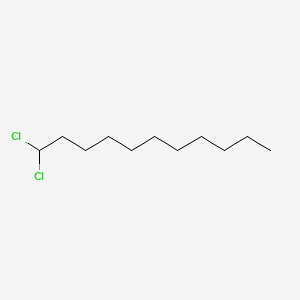
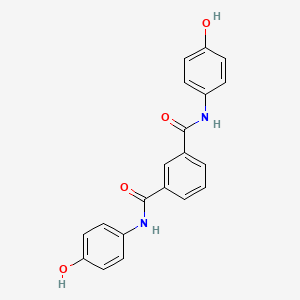




![2,10-Dioxabicyclo[4.3.1]decane](/img/structure/B14753845.png)
